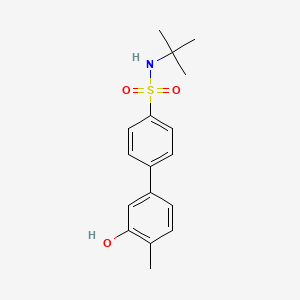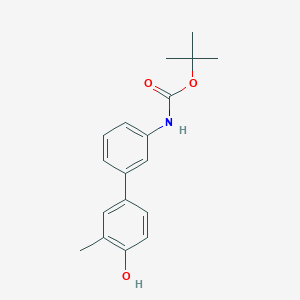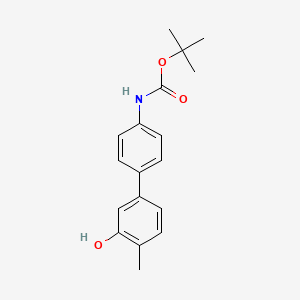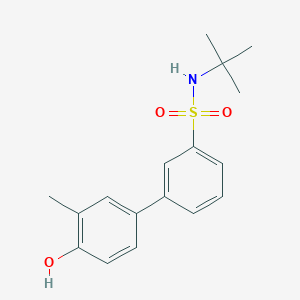
5-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95% (5-TBSMP) is a versatile compound that can be used in a variety of applications. It is a white, crystalline solid with a molecular weight of 260.33 g/mol and a melting point of 81°C. 5-TBSMP is an important intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds. It has also been used in scientific research applications, such as enzyme inhibition and biochemical studies. We will also provide a list of potential future directions for further research.
Applications De Recherche Scientifique
5-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95% has been used in a variety of scientific research applications. It has been used as a tool to study enzyme inhibition, as it is a potent inhibitor of cytochrome P450 enzymes. It has also been used to study the effect of antioxidants on biochemical processes, as it is a strong antioxidant. Additionally, it has been used to study the effect of drugs on biochemical processes, as it has been shown to interact with various drugs.
Mécanisme D'action
5-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95% acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. It binds to the active site of the enzyme, preventing the enzyme from catalyzing the reaction. It also acts as an antioxidant, binding to free radicals and preventing them from damaging cells.
Biochemical and Physiological Effects
5-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the metabolism of drugs, thereby increasing their bioavailability. It has also been shown to inhibit the production of reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain. It is also relatively stable, and can be stored for long periods of time without degradation. Additionally, it is a potent inhibitor of cytochrome P450 enzymes, making it an ideal tool for studying enzyme inhibition.
However, there are some limitations to using 5-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95% in lab experiments. It is not water-soluble, so it is not suitable for use in aqueous solutions. Additionally, it is not suitable for use in experiments involving living cells, as it can be toxic to cells.
Orientations Futures
There are a number of potential future directions for research involving 5-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95%. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, research could be conducted into the development of new synthesis methods for 5-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95%, and into the development of more efficient methods for its use in lab experiments. Finally, research could be conducted into the potential uses of 5-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95% in the synthesis of other compounds.
Méthodes De Synthèse
5-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95% can be synthesized by the reaction of 4-t-butylsulfamoylphenol with 2-methylphenol in the presence of a catalyst, such as piperidine. The reaction is carried out in a solvent such as dichloromethane, and the product is isolated by filtration and dried. The yield of the reaction is typically 95%.
Propriétés
IUPAC Name |
N-tert-butyl-4-(3-hydroxy-4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-12-5-6-14(11-16(12)19)13-7-9-15(10-8-13)22(20,21)18-17(2,3)4/h5-11,18-19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRKOPIBEFGLPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6372674.png)

![2-Methyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6372691.png)


![2-Methyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372707.png)
![2-Methyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372715.png)
![3-Methyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372720.png)

![2-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372756.png)
![2-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372763.png)

![2-Methyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372772.png)
![3-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372797.png)